![molecular formula C6H8ClNO2S2 B1526113 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole CAS No. 1249560-17-5](/img/structure/B1526113.png)
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole, also known as CMMS-T, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the thiazole family and is an important intermediate in the synthesis of several pharmaceuticals. CMMS-T has been studied for its ability to interact with proteins and enzymes and its potential as a therapeutic agent.
Scientific Research Applications
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has been used in a variety of scientific research applications, including the study of protein-protein interactions and enzyme inhibition. It has also been used in the synthesis of other pharmaceutical compounds, such as thiazolidinediones, which are used to treat type 2 diabetes. In addition, 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has been used in the synthesis of other compounds, such as quinazolines, which are used as anti-tumor agents.
Mechanism of Action
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole interacts with proteins and enzymes by forming covalent bonds with their active sites. This interaction results in the inhibition of the enzyme’s activity, which can lead to a variety of biochemical and physiological effects. 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has also been shown to interact with other molecules, such as lipids, which can affect the structure and function of the cell membrane.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole are dependent on the type of protein or enzyme that it interacts with. For example, 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to decreased fatty acid levels in the body. 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has also been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, which can lead to decreased levels of cholesterol in the body.
Advantages and Limitations for Lab Experiments
The use of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole can be used in a variety of experimental systems, including cell cultures, animal models, and biochemical assays.
However, there are some limitations to using 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole in lab experiments. For example, the compound is relatively insoluble in water, which can limit its use in aqueous solutions. Additionally, 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole has been shown to interact with other molecules, which can lead to unexpected results in some experiments.
Future Directions
Future research on 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole may focus on its ability to interact with other molecules, such as lipids, and its potential as a therapeutic agent. Additionally, further research may focus on the use of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole in the synthesis of other compounds, such as quinazolines and thiazolidinediones. Finally, research may focus on the use of 4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole in the study of protein-protein interactions and enzyme inhibition.
properties
IUPAC Name |
4-(chloromethyl)-2-(methylsulfonylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO2S2/c1-12(9,10)4-6-8-5(2-7)3-11-6/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPCSCZLURCBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CS1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(methanesulfonylmethyl)-1,3-thiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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